![molecular formula C23H38Cl2N2O3 B2849370 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1351649-45-0](/img/structure/B2849370.png)
1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H38Cl2N2O3 and its molecular weight is 461.47. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
This compound's relevance in scientific research primarily revolves around its synthesis and potential applications in pharmaceuticals. Research efforts have been directed towards the development of novel compounds with therapeutic properties, focusing on antimicrobial activities, receptor interactions, and potential as diagnostic or therapeutic agents in oncology.
Antimicrobial Activities : The synthesis of novel triazole derivatives, including compounds structurally related to the specified chemical, has been reported to exhibit antimicrobial activities. These compounds are synthesized to target various microbial organisms, showing potential as antimicrobial agents (Bektaş et al., 2010).
Receptor Interactions : Research into compounds similar to the specified chemical has explored their interactions with serotonin receptors, highlighting their potential in treating neurological disorders. For instance, WAY-100635, a compound with a similar structure, acts as a selective 5-HT1A receptor antagonist, influencing serotonin neuronal firing (Craven et al., 1994).
Oncological Applications : The development of analogues for therapeutic and diagnostic applications in oncology has been a significant area of research. Compounds designed with similar structural frameworks have shown promise as sigma receptor ligands, offering a potential pathway for cancer treatment and imaging (Abate et al., 2011).
Antidepressant and Antifungal Properties
Further research has extended into the synthesis of derivatives for potential antidepressant and antifungal applications, demonstrating the compound's versatility in drug development.
Antidepressant Effects : Derivatives with modifications aimed at enhancing serotonin receptor and transporter interactions have been investigated for their antidepressant properties. These studies contribute to the development of new antidepressant drugs with dual mechanisms of action, underscoring the compound's relevance in mental health research (Martínez et al., 2001).
Antifungal Activity : The design and synthesis of azoles with modifications based on the compound's structure have shown significant antifungal activities. This research highlights the potential for developing new antifungal agents to combat human pathogenic fungi, further extending the compound's applicability in medicinal chemistry (Chai et al., 2011).
Propriétés
IUPAC Name |
1-[2-(2-bicyclo[2.2.1]heptanyl)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3.2ClH/c1-27-23-5-3-2-4-22(23)25-11-9-24(10-12-25)16-21(26)17-28-13-8-20-15-18-6-7-19(20)14-18;;/h2-5,18-21,26H,6-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQKOESXWPPUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COCCC3CC4CCC3C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

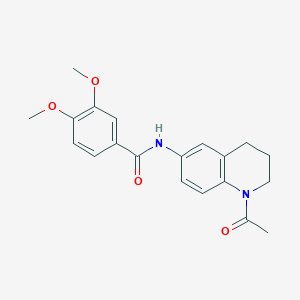
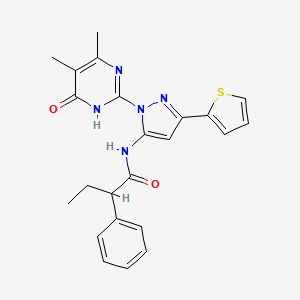

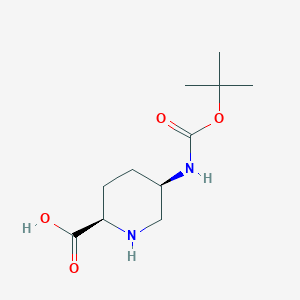
amino}acetamide](/img/structure/B2849296.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide](/img/structure/B2849298.png)

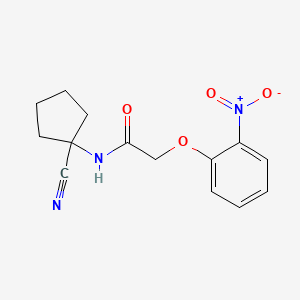

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2849306.png)
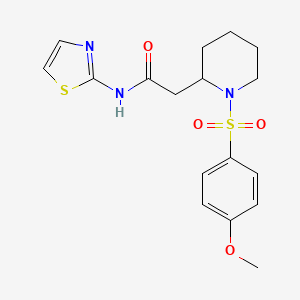
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2849308.png)
